An In-depth Technical Guide to 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine (CAS 1513433-14-1)
An In-depth Technical Guide to 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine (CAS 1513433-14-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, a substituted benzylamine derivative with significant potential in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, plausible synthetic routes, detailed structural elucidation, potential applications based on its structural motifs, and essential safety and handling protocols.
Core Physicochemical Properties
1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is a halogenated tertiary benzylamine. The presence of bromine and fluorine atoms on the phenyl ring, combined with the dimethylamino group, imparts unique electronic and steric properties that are of considerable interest in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 1513433-14-1 | [1][2] |
| Molecular Formula | C₉H₁₁BrFN | [1] |
| Molecular Weight | 232.09 g/mol | Calculated |
| Appearance | Predicted to be a liquid or low-melting solid at room temperature. | Inferred from similar compounds like N,N-dimethylbenzylamine |
| Solubility | Predicted to be soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water is expected. | Inferred from N,N-dimethylbenzylamine[3] |
| Boiling Point | Not experimentally determined. Predicted to be elevated due to the molecular weight and polar groups. | |
| Melting Point | Not experimentally determined. |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow: Reductive Amination
A proposed workflow for the synthesis of the target compound via reductive amination.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a solution of dimethylamine (1.2-1.5 eq, typically as a solution in THF or ethanol).
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Imine Formation: If necessary, a catalytic amount of a weak acid like acetic acid can be added to facilitate the formation of the intermediate iminium ion. The reaction is typically stirred at room temperature.
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Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise to the reaction mixture.[8] These reagents are selective for the iminium ion over the starting aldehyde.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
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Workup and Purification: Once the reaction is complete, it is typically quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.
Causality in Experimental Choices: The choice of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent the reduction of the starting benzaldehyde. The use of an excess of dimethylamine helps to drive the equilibrium towards the formation of the iminium ion.
Structural Elucidation and Spectroscopic Analysis
Definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data for 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Online prediction tools can provide estimated chemical shifts.[9][10][11][12][13][14][15][16]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | m | 3H | Aromatic protons (H-2, H-4, H-6) |
| ~ 3.4-3.6 | s | 2H | Methylene protons (-CH₂-) |
| ~ 2.2-2.4 | s | 6H | N,N-dimethyl protons (-N(CH₃)₂) |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 161-164 (d, J ≈ 245 Hz) | C-F (aromatic) |
| ~ 140-143 | C-Br (aromatic) |
| ~ 115-135 | Aromatic carbons |
| ~ 63-66 | Methylene carbon (-CH₂) |
| ~ 44-47 | N,N-dimethyl carbons (-N(CH₃)₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For N,N-dimethylbenzylamines, a characteristic fragmentation is the cleavage of the benzylic C-N bond.[1][17][18][19]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 231/233 (due to the isotopic pattern of bromine, ⁷⁹Br and ⁸¹Br).
-
Major Fragments:
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m/z 186/188: Loss of the dimethylamino group (-N(CH₃)₂).
-
m/z 58: The dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺), often the base peak.
-
A predicted mass spectrometry fragmentation pathway.
Potential Applications in Drug Discovery and Development
Substituted benzylamines are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][20][21][22][23] The unique combination of substituents in 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine suggests its potential as a building block or lead compound in several therapeutic areas.
-
Neurological Disorders: The benzylamine core is present in many centrally acting agents. The lipophilicity imparted by the bromine and fluorine atoms may enhance blood-brain barrier penetration, making this compound a candidate for the development of drugs targeting neurological disorders.[24][25][26]
-
Enzyme Inhibition: Substituted benzylamines are known to inhibit various enzymes. This compound could be explored as an inhibitor for targets where halogenated phenyl rings are known to enhance binding affinity.
-
Receptor Modulation: The tertiary amine is a common feature in ligands for various G-protein coupled receptors (GPCRs). This compound could serve as a starting point for developing modulators of serotonin, dopamine, or other neurotransmitter receptors.[24]
-
Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties. The subject compound could be screened for activity against various bacterial and fungal strains.[22]
The strategic placement of fluorine can improve metabolic stability and binding affinity of drug candidates.[5][27]
Safety, Handling, and Storage
While specific toxicity data for 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is not available, a cautious approach to handling is warranted based on the known hazards of structurally related compounds.
Hazard Identification (Inferred)
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Engineering Controls:
-
Work in a well-ventilated fume hood to minimize inhalation exposure.
-
-
Hygiene:
-
Wash hands thoroughly after handling.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Conclusion
1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is a chemical entity with considerable potential for applications in medicinal chemistry and drug discovery. Its synthesis is accessible through established synthetic methodologies like reductive amination. The presence of key structural motifs, including a halogenated phenyl ring and a tertiary amine, makes it a valuable building block for the development of novel therapeutic agents, particularly in the realm of neurological disorders. As with any novel compound, adherence to strict safety protocols during handling and storage is paramount. This guide provides a foundational understanding to support further research and development involving this promising molecule.
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